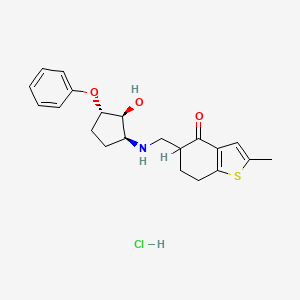
Tipentosin HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tipentosin hydrochloride is a small molecule compound known for its potential therapeutic applications. It is a hydrochloride salt form of Tipentosin, which enhances its solubility and stability. This compound has been studied for its various biological activities and potential use in treating certain medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tipentosin hydrochloride involves several steps, starting from basic organic compounds. The process typically includes:
Formation of the Core Structure: The core structure of Tipentosin is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the core structure through substitution reactions.
Hydrochloride Formation: The final step involves converting Tipentosin into its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of Tipentosin hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Tipentosin hydrochloride undergoes various chemical reactions, including:
Oxidation: Tipentosin can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Tipentosin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as hypertension and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tipentosin hydrochloride involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticlopidine: A platelet aggregation inhibitor used in preventing thrombotic strokes.
Piperidine Derivatives: Compounds with a similar core structure used in various pharmaceutical applications.
Uniqueness
Tipentosin hydrochloride stands out due to its unique combination of functional groups and its specific biological activities. Unlike other similar compounds, it has shown potential in a broader range of applications, from medicinal chemistry to industrial processes.
Eigenschaften
CAS-Nummer |
95588-10-6 |
|---|---|
Molekularformel |
C21H26ClNO3S |
Molekulargewicht |
408.0 g/mol |
IUPAC-Name |
5-[[[(1S,2S,3S)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride |
InChI |
InChI=1S/C21H25NO3S.ClH/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15;/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3;1H/t14?,17-,18-,21-;/m0./s1 |
InChI-Schlüssel |
YOIOINQCJZQHPS-YDBXVIRUSA-N |
Isomerische SMILES |
CC1=CC2=C(S1)CCC(C2=O)CN[C@H]3CC[C@@H]([C@H]3O)OC4=CC=CC=C4.Cl |
Kanonische SMILES |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


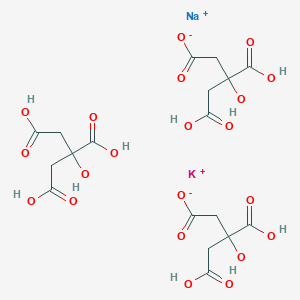
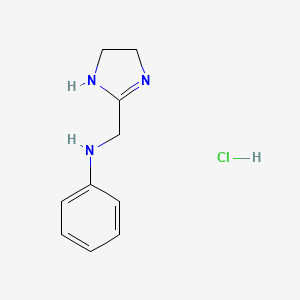
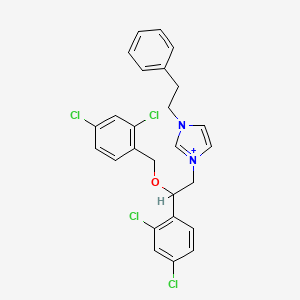
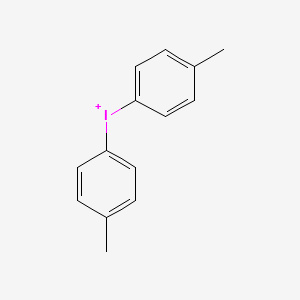
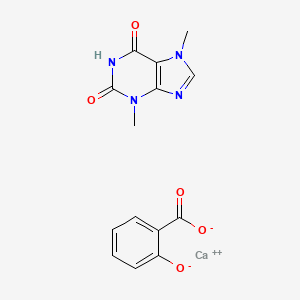
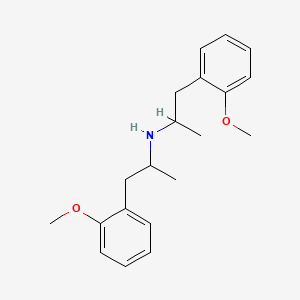
![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)
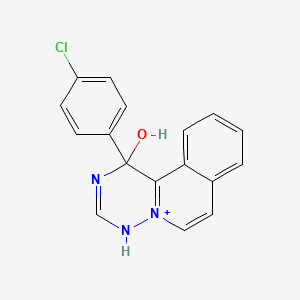
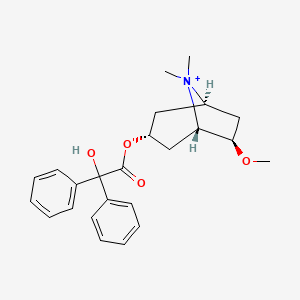
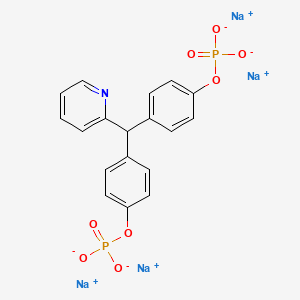
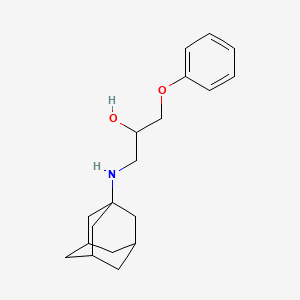

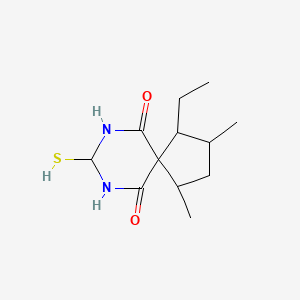
![1-[(1R,9S,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B10859505.png)
